![molecular formula C12H12N2O2S4 B14492280 N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide CAS No. 64728-99-0](/img/structure/B14492280.png)
N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide is a chemical compound with a molecular formula of C12H10N2O2S4. This compound is characterized by the presence of disulfide and thienyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide typically involves the reaction of thienyl derivatives with disulfide linkages. One common method includes the reaction of thienyl acetamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and safety for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Substitution: The thienyl groups can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive disulfide bonds.
Medicine: Explored for its potential therapeutic properties, particularly in targeting oxidative stress-related conditions.
Industry: Employed in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide involves its ability to undergo redox reactions due to the presence of disulfide bonds. These bonds can be cleaved and reformed, making the compound a useful tool in studying redox biology. The thienyl groups also contribute to its reactivity, allowing it to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-[Disulfanediyldi(ethane-2,1-diyl)]diacetamide: Similar structure but with ethane instead of thiene.
N,N’-[Sulfonyldi(thiene-5,2-diyl)]diacetamide: Contains a sulfonyl group instead of a disulfide linkage.
Uniqueness
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide is unique due to the combination of disulfide and thienyl groups, which impart distinct redox properties and reactivity. This makes it particularly valuable in applications requiring precise control of redox states and functionalization of thienyl rings.
Eigenschaften
CAS-Nummer |
64728-99-0 |
|---|---|
Molekularformel |
C12H12N2O2S4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-[5-[(5-acetamidothiophen-2-yl)disulfanyl]thiophen-2-yl]acetamide |
InChI |
InChI=1S/C12H12N2O2S4/c1-7(15)13-9-3-5-11(17-9)19-20-12-6-4-10(18-12)14-8(2)16/h3-6H,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
MIYGKLZQMBIMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(S1)SSC2=CC=C(S2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


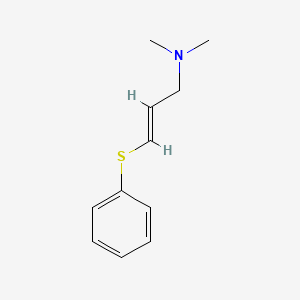
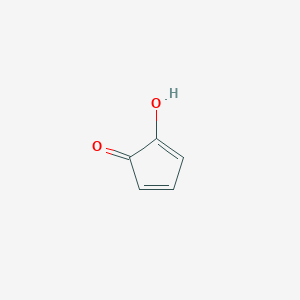
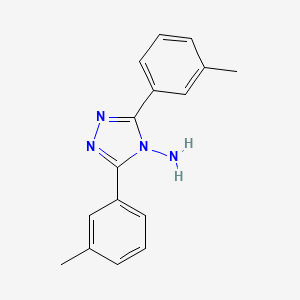

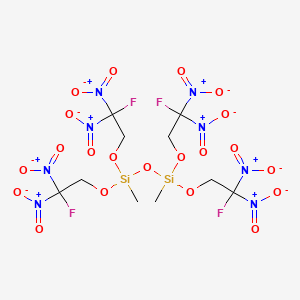
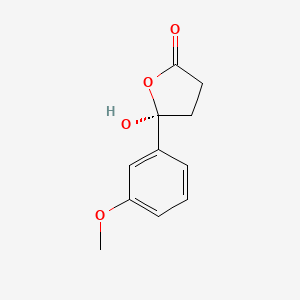
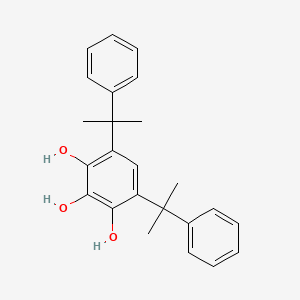
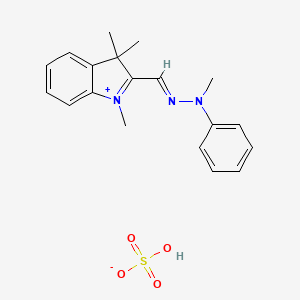
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
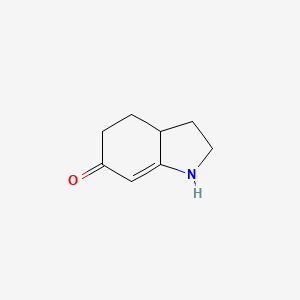
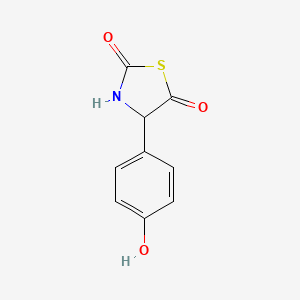
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
